molecular formula C16H19N3O5 B2803452 Methyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate CAS No. 868965-02-0

Methyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate

Cat. No.: B2803452
CAS No.: 868965-02-0
M. Wt: 333.344
InChI Key: ARZQCHQMJBDVIT-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate: is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes a piperazine ring, an ethyl group, and a benzoate moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-ethyl-2,3-dioxopiperazine and 4-(2-aminoacetamido)benzoic acid.

  • Reaction Steps: The key steps involve the formation of an amide bond between the piperazine and benzoic acid derivatives, followed by esterification to introduce the methyl group.

  • Industrial Production Methods: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pH, to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions may be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially on the piperazine ring, using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.

  • Reduction: Lithium aluminum hydride, anhydrous ether.

  • Substitution: Nucleophiles like ammonia or amines, polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Substituted piperazines, amides.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound's properties may be exploited in the manufacturing of advanced materials, such as polymers and coatings.

Mechanism of Action

The exact mechanism of action of Methyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • Piperazine derivatives: Piperazine-based compounds with similar functional groups.

  • Benzoate esters: Other esters of benzoic acid with varying substituents.

  • Amide-containing compounds: Compounds with amide bonds similar to those in the target molecule.

Uniqueness: The presence of both the ethyl group on the piperazine ring and the benzoate moiety makes this compound unique compared to its analogs

Methyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate , highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-[[2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-3-18-8-9-19(15(22)14(18)21)10-13(20)17-12-6-4-11(5-7-12)16(23)24-2/h4-7H,3,8-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZQCHQMJBDVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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